6-Iodo-2-methoxypyridin-3-amine
Overview
Description
“6-Iodo-2-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 1310949-50-8 . It has a molecular weight of 250.04 and is typically in solid form . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-amine .
Molecular Structure Analysis
The InChI code for “6-Iodo-2-methoxypyridin-3-amine” is 1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“6-Iodo-2-methoxypyridin-3-amine” is a solid compound . Unfortunately, the web search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Nucleophilic Amination
6-Iodo-2-methoxypyridin-3-amine is used in nucleophilic amination processes. A study by Pang, Kaga, and Chiba (2018) developed a protocol for nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide, providing access to various aminopyridines of medicinal interest (Pang, Kaga, & Chiba, 2018).
Oxidative C-H Amination
Mondal, Samanta, Jana, and Hajra (2017) reported on (diacetoxy)iodobenzene-mediated direct oxidative C-H amination for synthesizing 3-amino substituted imidazopyridines. This process is metal-free and efficient at room temperature, suggesting a potential application in regioselective amination of indolizines (Mondal, Samanta, Jana, & Hajra, 2017).
Electrochemical Applications
Ghaedi et al. (2015) explored the use of modified carbon nanotubes for iodide selective electrodes, relevant in the context of 6-Iodo-2-methoxypyridin-3-amine. Their research demonstrated high accuracy and repeatability in monitoring iodide, highlighting its potential in electrochemical applications (Ghaedi et al., 2015).
Corrosion Inhibition
Yadav, Kumar, Sinha, Bahadur, and Ebenso (2015) studied new pyrimidine derivatives, including 7-methoxypyrido [2,3-d]pyrimidin-4-amine (MPPA), as corrosion inhibitors for mild steel in acidic media. This research is indicative of the potential application of 6-Iodo-2-methoxypyridin-3-amine derivatives in corrosion protection (Yadav et al., 2015).
Synthesis of Furan-Fused Heterocycles
Conreaux, Belot, Desbordes, Monteiro, and Balme (2008) demonstrated the use of 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles. This study underscores the versatility of iodo-methoxypyridines in organic synthesis (Conreaux et al., 2008).
properties
IUPAC Name |
6-iodo-2-methoxypyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHACWXZUJOSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-methoxypyridin-3-amine |
Synthesis routes and methods
Procedure details
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